3-(Pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine
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Overview
Description
3-(Pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is a heterocyclic compound that features a pyridazine core substituted with pyridinyl and pyrimidinyl piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-2-carboxaldehyde with appropriate amines under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridazine ring, using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
3-(Pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)triimidazotriazine: Known for its rich photophysical behavior and used in materials science.
N-(Pyridin-3-yl)pyrimidin-4-amine derivatives: Investigated as potent inhibitors of cyclin-dependent kinase 2 (CDK2) in cancer therapy.
Uniqueness
3-(Pyridin-2-yl)-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of pyridazine, pyridine, and pyrimidine moieties allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
3-pyridin-2-yl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7/c1-2-7-18-14(4-1)15-5-6-16(22-21-15)23-10-12-24(13-11-23)17-19-8-3-9-20-17/h1-9H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEJBLOXPXEYBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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